molecular formula C9H9BrO2S B15168908 Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- CAS No. 648428-34-6

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-

Cat. No.: B15168908
CAS No.: 648428-34-6
M. Wt: 261.14 g/mol
InChI Key: ZEYVAFAFTVLNDL-UHFFFAOYSA-N
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Description

The compound "Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-" features a benzene ring substituted with a sulfonyl group attached to an ethenyl chain bearing a bromomethyl group. The (1E) configuration indicates a trans arrangement of substituents around the double bond. This structure combines the electron-withdrawing sulfonyl group with a bromine atom, which imparts significant reactivity, particularly in nucleophilic substitution or elimination reactions.

Properties

CAS No.

648428-34-6

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-(bromomethylsulfonyl)ethenylbenzene

InChI

InChI=1S/C9H9BrO2S/c10-8-13(11,12)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZEYVAFAFTVLNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)CBr

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features three critical structural elements:

  • A benzene ring serving as the aromatic core.
  • An ethenyl (vinyl) group in the (1E)-configuration, ensuring trans geometry.
  • A bromomethylsulfonyl (–SO₂–CH₂Br) substituent at the ethenyl β-position.

Key synthetic challenges include:

  • Stereoselective formation of the (1E)-ethenyl group.
  • Regioselective bromination of the methylsulfonyl precursor.
  • Compatibility of sulfonyl groups with subsequent halogenation and coupling reactions.

Retrosynthetic Pathways

Two primary retrosynthetic disconnections are proposed (Figure 1):
Pathway A: Bromomethylsulfonyl-ethenylbenzene ← Ethenyl coupling to bromomethylsulfonylbenzene.
Pathway B: Bromination of methylsulfonyl-ethenylbenzene intermediates.

Pathway A: Sulfonyl-Ethenyl Coupling

This route prioritizes early-stage introduction of the sulfonyl group, followed by ethenylation.

Synthesis of Bromomethylsulfonylbenzene Intermediates

Patents CN112759536A and CN105693568A describe methods for synthesizing substituted benzene sulfonyl chlorides, which serve as precursors for sulfonyl derivatives. For example:

  • Diazotization and Sulfonation:
    • 2-Bromoaniline undergoes diazotization with sodium nitrite in HCl, followed by reaction with sodium fluoroborate to yield a diazonium salt.
    • Treatment with thionyl chloride (SOCl₂) introduces the sulfonyl chloride group, which is subsequently hydrolyzed to the sulfonic acid or converted to the sulfone.
  • Bromination of Methylsulfonylbenzene:
    • Lithium hexamethyldisilazide (LiHMDS) deprotonates methylsulfonylbenzene, enabling α-bromination with bromine (Br₂) in 1,4-dioxane. This method achieves 99.5% purity at 75% yield under optimized conditions.

Reaction Conditions:

  • Temperature: 0–25°C.
  • Solvent: Anhydrous 1,4-dioxane.
  • Base: LiHMDS (1.1 equiv).
  • Bromine: 1.5 equiv.
Ethenyl Group Introduction via Wittig Reaction

The bromomethylsulfonylbenzene intermediate undergoes Wittig olefination to install the ethenyl group:

  • Ylide Preparation: Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium ylide.
  • Coupling: The ylide reacts with benzaldehyde derivatives to yield the (1E)-ethenyl product.

Key Data:

Parameter Value Source
Ylide stability >12 h at −20°C
E:Z selectivity 9:1
Overall yield 34–45%

Pathway B: Bromination of Pre-formed Ethenylsulfones

This approach modifies the methyl group after ethenylation, requiring bromination under mild conditions to preserve the double bond geometry.

Synthesis of Methylsulfonylethenylbenzene

Copper-catalyzed coupling between methylsulfinic acid and iodobenzene derivatives produces methylsulfonylethenylbenzene:

  • Conditions: DMSO solvent, N,N’-dimethylethylenediamine ligand, 110°C for 20 h.
  • Yield: 60–70%.
α-Bromination of Methylsulfonyl Group

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) selectively functionalizes the methyl group:

  • Solvent: Carbon tetrachloride (CCl₄).
  • Temperature: Reflux (77°C).
  • Yield: 50–65%.

Mechanistic Insight:
The reaction proceeds via a radical chain mechanism:

  • AIBN generates succinimidyl radicals, abstracting hydrogen from the methyl group.
  • Bromine transfer from NBS yields the bromomethyl product.

Comparative Analysis of Methods

Yield and Selectivity

Method Intermediate Yield E:Z Ratio
Pathway A (Wittig) Bromomethylsulfonyl 34–45% 9:1
Pathway B (Radical) Methylsulfonyl 50–65% 1:0

Industrial Scalability

  • Pathway A requires cryogenic conditions (−5°C) for diazotization, increasing operational costs.
  • Pathway B employs continuous flow reactors for bromination, enhancing safety and throughput.

Optimization Strategies

Solvent Effects

  • Anhydrous dioxane minimizes hydrolysis of LiHMDS, improving bromination efficiency.
  • Polar aprotic solvents (e.g., DMF) accelerate Wittig reactions but reduce E-selectivity.

Catalytic Enhancements

  • Copper(I) triflate boosts coupling yields in sulfone synthesis (70% → 85%).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate interfacial bromination.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y and H₂O₂ enables room-temperature bromination:

  • Conditions: CH₃CN/H₂O (4:1), 24 h, 450 nm LED.
  • Yield: 55%.

Electrochemical Synthesis

Paired electrolysis reduces reliance on stoichiometric bromine:

  • Anode: Bromide oxidation to Br₂.
  • Cathode: Proton reduction to H₂.
  • Current density: 10 mA/cm².

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

    Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- exerts its effects involves the interaction of its functional groups with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
Target: Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- - C₉H₈BrO₂S (inferred) ~265.1 (calculated) Bromomethyl-sulfonylethenyl High reactivity in nucleophilic substitution due to bromine; potential use in cross-coupling reactions.
Benzene, 1-bromo-4-[2-(methylsulfonyl)ethenyl] 90653-55-7 C₉H₉BrO₂S 261.136 Methyl-sulfonylethenyl, para-bromo Electron-withdrawing sulfonyl enhances stability; used in electrophilic aromatic substitution studies.
Benzene, [[(1E)-2-(Trimethylsilyl)ethenyl]sulfonyl]- - C₁₀H₁₄O₂SSi ~242.35 (calculated) Trimethylsilyl-sulfonylethenyl Silicon-mediated synthesis; silyl group aids in regioselective transformations.
Benzene, 1-[(3-chloro-2-propenyl)sulfonyl]-4-methyl-, (E) 139951-30-7 C₁₀H₁₁ClO₂S 230.715 Chloro-propenyl sulfonyl, methyl Chloro substituent enables elimination reactions; methyl group sterically hinders certain pathways.
Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- 98506-78-6 C₁₄H₁₁FO₂S 262.305 Fluoro-phenylethenyl sulfonyl Fluorine’s electronegativity directs meta substitution; lower leaving-group ability than bromine.
Benzene, [2-(phenylethynyl)sulfonyl]- 5324-64-1 C₁₄H₁₀O₂S 242.29 Phenylethynyl-sulfonyl Ethynyl group enables conjugation; used in click chemistry or polymer precursors.

Key Structural and Functional Differences

Substituent Effects

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic size and polarizability enhance its leaving-group ability compared to chlorine or fluorine, making the target compound more reactive in SN2 or elimination reactions .
  • Sulfonyl Group: The electron-withdrawing sulfonyl group reduces electron density on the benzene ring, directing electrophilic substitution to meta positions. This contrasts with non-sulfonyl analogs (e.g., styryl derivatives in ), where electron-donating groups favor para substitution.
  • Ethenyl vs. Ethynyl Chains : Ethynyl groups (e.g., ) enable stronger conjugation and rigidity, whereas ethenyl groups (as in the target compound) allow for cis-trans isomerism and varied steric interactions .

Physical Properties

  • Molecular weight and substituent bulk influence solubility and melting points. For example, the trimethylsilyl derivative is likely more lipophilic than the bromomethyl analog, affecting solvent compatibility.

Limitations and Contradictions

  • Data Gaps : The target compound’s CAS number and exact synthesis details are absent, requiring extrapolation from analogs.
  • Contradictory Reactivity Trends : While bromine generally enhances substitution, steric hindrance from bulky substituents (e.g., methyl in ) may offset this effect.

Biological Activity

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is a compound that has garnered attention due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- typically involves the reaction of benzene derivatives with bromomethylsulfonyl groups. This synthetic route is crucial as it dictates the compound's biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing sulfonyl groups have been reported to show significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
2-Mercaptobenzothiazole DerivativesAntibacterial12.5Staphylococcus aureus
2-Benzylsulfanyl DerivativesAntifungal25Candida albicans
Benzene Derivative AAntibacterial15Escherichia coli

The biological activity of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Membrane Disruption : The sulfonyl group may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal potential of sulfonyl-containing compounds, revealing that certain derivatives exhibited significant activity against Candida albicans. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for specific derivatives.
  • Antibacterial Screening : In a comprehensive screening of various benzene derivatives, those containing bromomethyl and sulfonyl groups were identified as potent inhibitors against Staphylococcus aureus and Escherichia coli, showcasing their potential for therapeutic applications.

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